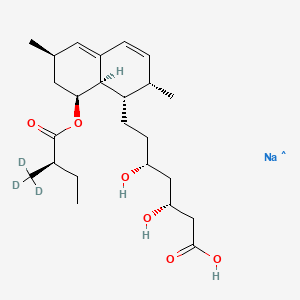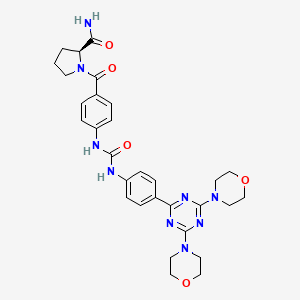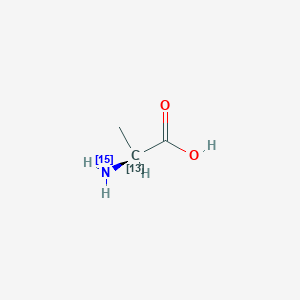
(2S)-2-(15N)azanyl(213C)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(15N)azanyl(213C)propanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, where the nitrogen and carbon atoms are isotopically labeled with (^{15})N and (^{13})C, respectively. Such isotopic labeling is crucial for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions in both chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl(213C)propanoic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of (^{15})N-labeled ammonia and (^{13})C-labeled acetic acid in a series of reactions that lead to the formation of the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires advanced techniques to ensure high purity and yield. Methods such as continuous flow synthesis and the use of specialized reactors are employed to scale up the production while maintaining the isotopic integrity of the compound.
化学反応の分析
Types of Reactions
(2S)-2-(15N)azanyl(213C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-2-(15N)azanyl(213C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and protein synthesis.
Medicine: Utilized in metabolic studies and drug development to track the distribution and interaction of compounds within the body.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of (2S)-2-(15N)azanyl(213C)propanoic acid involves its incorporation into metabolic pathways where it can be traced using spectroscopic techniques. The isotopic labels allow for precise tracking of the compound’s interactions and transformations within biological systems. Molecular targets include enzymes and proteins involved in metabolic processes, where the compound can provide insights into the dynamics and kinetics of these interactions.
類似化合物との比較
Similar Compounds
(2S)-2-aminopropanoic acid: The non-labeled version of the compound.
(2S)-2-(15N)azanylpropanoic acid: Labeled only with (^{15})N.
(2S)-2-(213C)propanoic acid: Labeled only with (^{13})C.
Uniqueness
(2S)-2-(15N)azanyl(213C)propanoic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tool for studying complex systems. The combination of (^{15})N and (^{13})C labels allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into molecular interactions and transformations.
This compound’s versatility and precision make it an invaluable resource in various scientific disciplines, contributing to advancements in research and technology.
特性
分子式 |
C3H7NO2 |
|---|---|
分子量 |
91.08 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl(213C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,4+1 |
InChIキー |
QNAYBMKLOCPYGJ-CJQZVISGSA-N |
異性体SMILES |
C[13C@@H](C(=O)O)[15NH2] |
正規SMILES |
CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


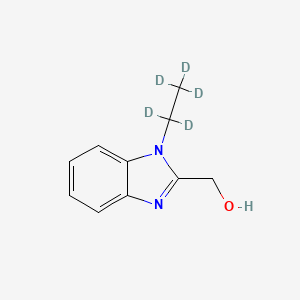
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)



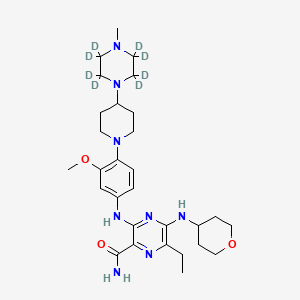

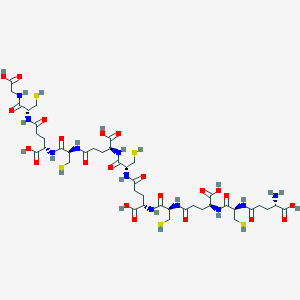
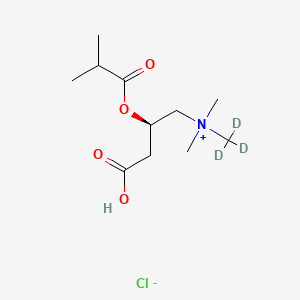

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
